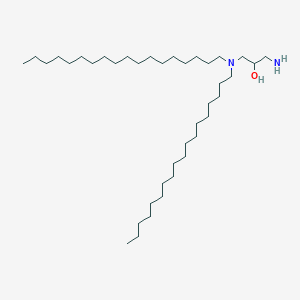
1-Amino-3-(dioctadecylamino)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(dioctadecylamino)propan-2-OL is a complex organic compound characterized by the presence of both amino and hydroxyl functional groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications. Its molecular structure allows it to interact with both hydrophilic and hydrophobic environments, which is a key feature in its functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(dioctadecylamino)propan-2-OL typically involves the reaction of 1,3-diaminopropane with octadecylamine under controlled conditions. The process generally includes:
Initial Reaction: The primary amine group of 1,3-diaminopropane reacts with octadecylamine in the presence of a suitable catalyst.
Purification: The resulting product is purified through techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-(dioctadecylamino)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
1-Amino-3-(dioctadecylamino)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs to specific sites in the body.
Industry: Utilized in the formulation of cosmetics and personal care products, where its amphiphilic properties enhance the stability and efficacy of emulsions.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(dioctadecylamino)propan-2-OL involves its interaction with both hydrophilic and hydrophobic environments. This dual affinity allows it to:
Form Micelles: In aqueous solutions, it can form micelles that encapsulate hydrophobic molecules, facilitating their solubilization and transport.
Membrane Interaction: It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery applications where membrane penetration is required.
Comparación Con Compuestos Similares
1-Amino-2-propanol: Another amino alcohol with similar properties but shorter alkyl chains.
1,3-Diaminopropane: A simpler diamine that lacks the long hydrophobic chains of 1-Amino-3-(dioctadecylamino)propan-2-OL.
Octadecylamine: A long-chain amine that shares the hydrophobic characteristics but lacks the amphiphilic nature.
Uniqueness: this compound is unique due to its combination of long hydrophobic chains and hydrophilic functional groups. This dual nature makes it particularly effective in applications requiring interaction with both polar and non-polar environments, such as in the formation of stable emulsions and in drug delivery systems.
Propiedades
Número CAS |
561297-37-8 |
|---|---|
Fórmula molecular |
C39H82N2O |
Peso molecular |
595.1 g/mol |
Nombre IUPAC |
1-amino-3-(dioctadecylamino)propan-2-ol |
InChI |
InChI=1S/C39H82N2O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41(38-39(42)37-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38,40H2,1-2H3 |
Clave InChI |
BBVNOUGQUZEJQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
![Trimethyl{3-[(prop-2-en-1-yl)oxy]propoxy}silane](/img/structure/B14211466.png)
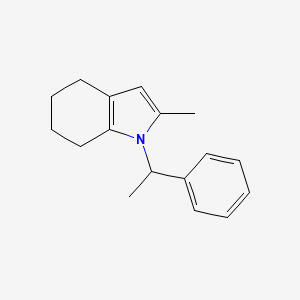
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)
![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
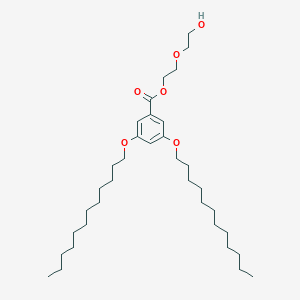


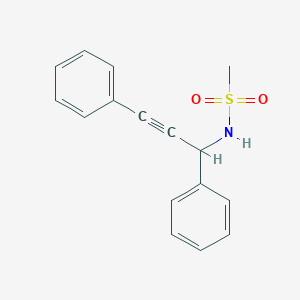
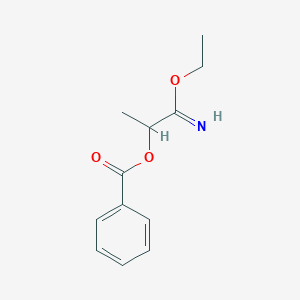
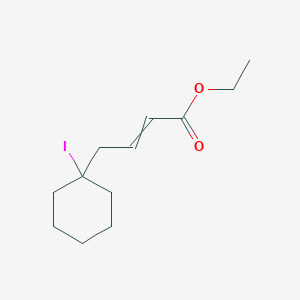
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
